Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate
Description
Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate is a spirocyclic compound characterized by a 1,5-dioxaspiro[5.5]undecane core conjugated with an ethyl benzoate moiety via a methyleneamino linker. The spirocyclic architecture imparts structural rigidity and unique electronic properties due to the presence of ketone groups and extended conjugation.
Properties
IUPAC Name |
ethyl 4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-2-24-16(21)13-6-8-14(9-7-13)20-12-15-17(22)25-19(26-18(15)23)10-4-3-5-11-19/h6-9,12,20H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPIFLDFZUCYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)OC3(CCCCC3)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of 2,4-dioxo-1,5-dioxaspiro[5.5]undecane with ethyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can modulate biological pathways. The spiro structure allows for unique binding interactions, potentially leading to specific biological effects.
Comparison with Similar Compounds
DBH (5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate)
- Structure : Combines a benzimidazolium cation and two 1,5-dioxaspiro[5.5]undecane anions, forming a 2D hydrogen-bonded framework (O–H⋯O and N–H⋯O interactions) .
- Crystallography : Triclinic, P-1 space group; molecular assembly driven by hydrogen bonds and π-π stacking .
- Computational Studies : DFT/B3LYP/6-311G(d,p) calculations validated experimental FT-IR and electronic spectra, confirming the spirocyclic core's stability and conjugation effects .
- Thermodynamic Properties: Higher thermal stability due to extensive hydrogen bonding compared to non-spiro analogs .
Comparison with Target Compound :
- Hydrogen-bonding capacity is lower (2 donors vs. multiple donors in DBH), which may affect crystallinity and solubility.
Ethyl Benzoate Derivatives with Varied Substituents
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (WEFQEG)
- Structure : Features a 2-hydroxyphenylmethyl group instead of the spirocyclic moiety.
- Key Properties: Strong hydrogen-bonding via phenolic -OH, leading to dense crystal packing .
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate (VABTAV)
Comparison with Target Compound :
- The spirocyclic core in the target compound replaces hydroxyl or bulky substituents, favoring π-conjugation over hydrogen bonding.
- Rigidity from the spiro system may increase melting points relative to WEFQEG/VABTAV.
Ethyl Benzoates with Heterocyclic/Aromatic Substituents
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)
Ethyl 4-(carbamoylamino)benzoate
Comparison with Target Compound :
- The spirocyclic core’s conjugated ketones may lead to redshifted UV-Vis absorption compared to pyridazine derivatives .
- Lower polarity than carbamoylamino derivatives could reduce aqueous solubility.
Data Tables
Table 1. Structural and Physical Property Comparison
*Estimated based on formula C₁₉H₂₁NO₆.
Research Findings and Implications
- Crystallography : Spirocyclic compounds like DBH exhibit well-defined 2D/3D frameworks due to hydrogen bonding and π-interactions. The target compound’s lack of ionic groups may result in less ordered packing .
- Electronic Properties : Conjugation in the spirocyclic core correlates with distinct UV-Vis profiles, as seen in DBH’s experimental vs. DFT spectra . Similar studies on the target compound are needed to confirm its optical behavior.
- Thermodynamics: DBH’s thermal stability (~200°C decomposition) suggests spirocyclic systems resist thermal stress better than non-cyclic analogs .
Biological Activity
Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate, identified by its CAS number 370852-01-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antioxidant, and possible antiviral properties.
The compound's chemical structure is characterized by a complex spirocyclic framework, which is often associated with significant biological activity. Below are some key physical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHN O |
| Molecular Weight | 359.373 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 590.4 ± 50.0 °C |
| Flash Point | 310.8 ± 30.1 °C |
| LogP | 1.75 |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives of the spiro[5.5]undecane system have shown effectiveness against various bacterial strains and fungi.
-
Case Study: Antibacterial Activity
- A study on related compounds demonstrated a broad spectrum of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results particularly against Staphylococcus aureus and Escherichia coli.
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Mechanism of Action
- The proposed mechanism includes disruption of bacterial cell membranes and inhibition of essential enzymes involved in bacterial cell wall synthesis.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays:
- DPPH Radical Scavenging Assay : The compound exhibited significant radical scavenging activity comparable to standard antioxidants like ascorbic acid.
- Ferric Reducing Antioxidant Power (FRAP) Assay : Results indicated that the compound effectively reduces ferric ions to ferrous ions, showcasing its capacity to act as an electron donor.
Q & A
Q. What advanced chromatographic techniques improve separation of stereoisomers or degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
